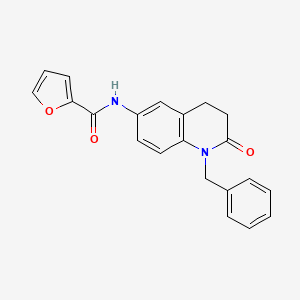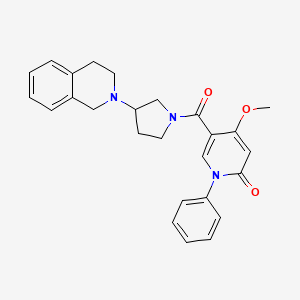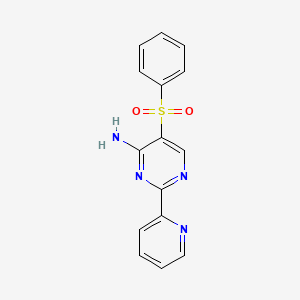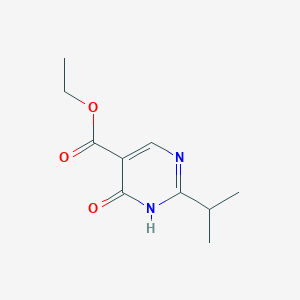![molecular formula C17H16N2O4 B2534270 Ethyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate CAS No. 922055-50-3](/img/structure/B2534270.png)
Ethyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate, also known as clozapine, is a medication used to treat schizophrenia. It is considered a second-generation antipsychotic drug and is known for its effectiveness in treating treatment-resistant schizophrenia.
Wissenschaftliche Forschungsanwendungen
Catalytic Enantioselective Reactions
Catalytic enantioselective reactions involving cyclic dibenzo[b,f][1,4]oxazepines have been explored for the synthesis of chiral derivatives. These reactions, utilizing cyclic imines like dibenzo[b,f][1,4]oxazepines, have led to the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives with excellent yields and high enantioselectivities. Such methodologies are significant in the synthesis of bioactive molecules and pharmaceuticals (Munck et al., 2017).
Synthesis of Heterocyclic Compounds
The development of new synthetic methods for the creation of heterocyclic compounds using dibenzo[b,f][1,4]oxazepines as key intermediates is an area of interest. For instance, the synthesis of 1,4-benzothiazepines and 1,4-benzoxazepines via cyclization reactions represents a method for constructing complex heterocyclic frameworks that could have implications in drug discovery and development (Katritzky et al., 2001).
Photodegradation Studies
Photodegradation studies of urethane model systems have identified various degradation products and mechanisms, which are crucial for understanding the stability and lifetime of polymeric materials. These findings have implications for the design and selection of materials for outdoor applications, where resistance to sunlight-induced degradation is essential (Beachell & Chang, 1972).
Wirkmechanismus
Target of Action
The primary target of Ethyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system, influencing motor control, reward learning, and several other neurological processes .
Mode of Action
Ethyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, it prevents dopamine, a neurotransmitter, from attaching to the receptor and triggering a response .
Biochemical Pathways
The inhibition of the Dopamine D2 receptor by Ethyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate affects the dopaminergic pathways in the brain . These pathways are involved in motor control, reward, and several other functions. The downstream effects of this inhibition can lead to changes in these neurological processes .
Pharmacokinetics
The compound’s log octanol-water partition coefficient (log kow) is estimated to be 498 , suggesting that it may have good lipid solubility and could potentially cross the blood-brain barrier.
Result of Action
The inhibition of the Dopamine D2 receptor by Ethyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate can lead to a variety of molecular and cellular effects. These can include changes in neuronal firing rates, alterations in neurotransmitter release, and modifications to synaptic plasticity . The exact effects can vary depending on the specific location and context within the brain .
Action Environment
The action, efficacy, and stability of Ethyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate can be influenced by various environmental factors. These can include the presence of other drugs or substances, the physiological state of the individual (such as their health status or genetic makeup), and external factors like temperature and pH. More research is needed to fully understand these influences .
Eigenschaften
IUPAC Name |
ethyl N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-3-22-17(21)18-11-8-9-14-12(10-11)16(20)19(2)13-6-4-5-7-15(13)23-14/h4-10H,3H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNYRSOGZCCMSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C3N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2534190.png)

![6-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B2534196.png)

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine hydrochloride](/img/structure/B2534198.png)
![4-chloro-N-(2-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2534199.png)

![1-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one](/img/structure/B2534202.png)


![2-[(dimethylamino)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2534205.png)
